Cas no 899744-69-5 (N-(3,4-dimethoxyphenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide)

N-(3,4-ジメトキシフェニル)-2-N-(4-メチルピペラジン-1-カルボニル)-4-メチルベンゼンスルホンアミドアセトアミドは、高度に機能化された有機化合物であり、医薬品中間体や生物活性分子の合成において重要な役割を果たします。

この化合物は、3,4-ジメトキシフェニル基と4-メチルピペラジンカルボニル基を有し、ベンゼンスルホンアミド構造を介して高い分子多様性を提供します。特に、薬理学的な研究において、受容体結合や酵素阻害活性の最適化に有用です。

また、安定性が高く、合成プロセスでの取り扱いが容易である点も特徴です。精密有機合成や医薬品開発における中間体としての応用が期待されます。

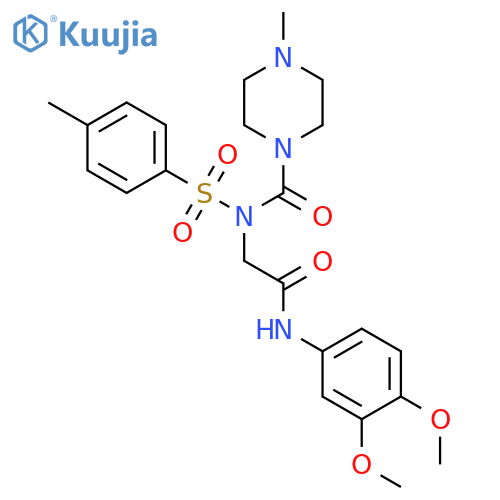

899744-69-5 structure

商品名:N-(3,4-dimethoxyphenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide

CAS番号:899744-69-5

MF:C23H30N4O6S

メガワット:490.572504520416

CID:5487350

N-(3,4-dimethoxyphenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

- N-(3,4-dimethoxyphenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide

-

- インチ: 1S/C23H30N4O6S/c1-17-5-8-19(9-6-17)34(30,31)27(23(29)26-13-11-25(2)12-14-26)16-22(28)24-18-7-10-20(32-3)21(15-18)33-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28)

- InChIKey: RYLRNJCIYNRZKB-UHFFFAOYSA-N

- ほほえんだ: N1(C(N(CC(NC2=CC=C(OC)C(OC)=C2)=O)S(C2=CC=C(C)C=C2)(=O)=O)=O)CCN(C)CC1

N-(3,4-dimethoxyphenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2717-0031-25mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2717-0031-1mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2717-0031-2mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| A2B Chem LLC | BA81272-10mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 10mg |

$291.00 | 2024-04-19 | ||

| A2B Chem LLC | BA81272-25mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 25mg |

$360.00 | 2024-04-19 | ||

| Life Chemicals | F2717-0031-2μmol |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2717-0031-3mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2717-0031-30mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2717-0031-15mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2717-0031-50mg |

N-(3,4-dimethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide |

899744-69-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

N-(3,4-dimethoxyphenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

899744-69-5 (N-(3,4-dimethoxyphenyl)-2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamidoacetamide) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬